molecular formula C10H21N3 B12847117 [1,4'-Bipiperidin]-4-amine

[1,4'-Bipiperidin]-4-amine

Cat. No.: B12847117
M. Wt: 183.29 g/mol
InChI Key: BQDUNEBRHFMOSC-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidin]-4-amine is a chemical compound that consists of two piperidine rings connected by a single bond, with an amine group attached to the fourth position of one of the piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidin]-4-amine typically involves the reaction of piperidine with appropriate reagents to introduce the amine group at the desired position. One common method involves the use of reductive amination, where piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of [1,4’-Bipiperidin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine rings or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine.

Scientific Research Applications

Chemistry

In chemistry, [1,4’-Bipiperidin]-4-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, [1,4’-Bipiperidin]-4-amine is explored for its potential therapeutic properties. It can be modified to create compounds with activity against various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidin]-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring structure.

Uniqueness

[1,4’-Bipiperidin]-4-amine is unique due to its dual piperidine rings and the presence of an amine group This structure provides distinct chemical properties and reactivity compared to simpler piperidine derivatives

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-piperidin-4-ylpiperidin-4-amine

InChI

InChI=1S/C10H21N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8,11H2

InChI Key

BQDUNEBRHFMOSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)N

Origin of Product

United States

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